6-Bromo-4-ethoxyquinazoline
Overview
Description
6-Bromo-4-ethoxyquinazoline is a heterocyclic compound with the molecular formula C10H9BrN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 4th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-ethoxyquinazoline typically involves the reaction of 6-bromo-4-chloroquinoline with sodium ethoxide in ethanol. The reaction is carried out at elevated temperatures, usually around 120°C, for about 15 hours in a sealed reaction flask . This method ensures the substitution of the chlorine atom with an ethoxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The comprehensive yield of the industrial process is reported to be around 70% or more .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Sodium ethoxide in ethanol is commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
6-Bromo-4-ethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The binding of the compound to the active site of the enzyme prevents its activity, leading to reduced inflammation.
Comparison with Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but with a chlorine atom instead of an ethoxy group.
6-Bromo-4-methoxyquinazoline: Contains a methoxy group instead of an ethoxy group.
6-Bromo-4-aminquinazoline: Features an amino group at the 4th position.
Uniqueness: 6-Bromo-4-ethoxyquinazoline is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Properties
IUPAC Name |
6-bromo-4-ethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCNEGDPOMQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352645 | |
Record name | 6-Bromo-4-ethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124429-25-0 | |
Record name | 6-Bromo-4-ethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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